molecular formula C8H12ClNO B14665154 N-Chloro-N-methylcyclohex-3-ene-1-carboxamide CAS No. 36393-98-3

N-Chloro-N-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B14665154
CAS No.: 36393-98-3
M. Wt: 173.64 g/mol
InChI Key: VUYFWIZEJQIEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Chloro-N-methylcyclohex-3-ene-1-carboxamide is a chemical compound characterized by the presence of a chloro group, a methyl group, and a cyclohexene ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-N-methylcyclohex-3-ene-1-carboxamide typically involves the chlorination of N-methylcyclohex-3-ene-1-carboxamide. One common method includes the use of sodium hypochlorite (NaOCl) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into N-methylcyclohex-3-ene-1-carboxamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: N-methylcyclohex-3-ene-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Chloro-N-methylcyclohex-3-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Chloro-N-methylcyclohex-3-ene-1-carboxamide exerts its effects involves the interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylcyclohex-3-ene-1-carboxamide: Lacks the chloro group, making it less reactive in certain substitution reactions.

    N-Chloro-N-ethylcyclohex-3-ene-1-carboxamide: Contains an ethyl group instead of a methyl group, which can influence its reactivity and biological activity.

Uniqueness

N-Chloro-N-methylcyclohex-3-ene-1-carboxamide is unique due to the presence of both a chloro group and a methyl group on the cyclohexene ring

Properties

CAS No.

36393-98-3

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

N-chloro-N-methylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C8H12ClNO/c1-10(9)8(11)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3

InChI Key

VUYFWIZEJQIEGN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CCC=CC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.